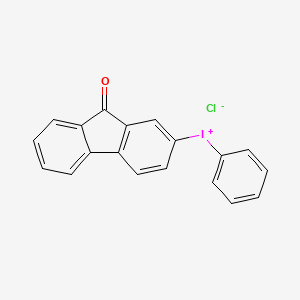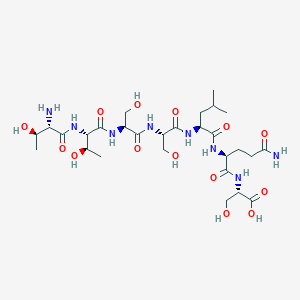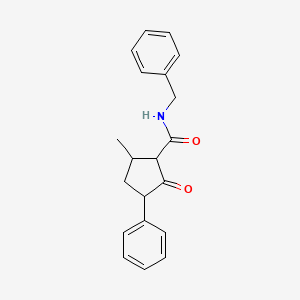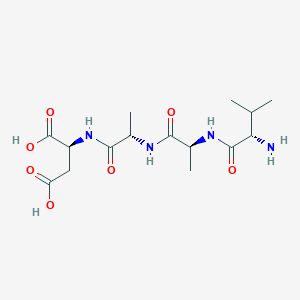
(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride: is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of a fluorenone moiety and a phenyl group attached to an iodanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride typically involves the reaction of 9-fluorenone with iodobenzene dichloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes.
Applications De Recherche Scientifique
Chemistry: In chemistry, (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: In medicine, this compound is being explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride involves its ability to act as an electrophile, facilitating various chemical reactions. The iodanium ion is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in both synthetic and biological applications to achieve desired outcomes.
Comparaison Avec Des Composés Similaires
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium chloride
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium bromide
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium fluoride
Uniqueness: (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride is unique due to its specific combination of a fluorenone moiety and a phenyl group attached to an iodanium ion. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
321659-43-2 |
|---|---|
Formule moléculaire |
C19H12ClIO |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(9-oxofluoren-2-yl)-phenyliodanium;chloride |
InChI |
InChI=1S/C19H12IO.ClH/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)20-13-6-2-1-3-7-13;/h1-12H;1H/q+1;/p-1 |
Clé InChI |
WYFFYDZUAKEIMB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[I+]C2=CC3=C(C=C2)C4=CC=CC=C4C3=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)


![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)

![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

